1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone
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Overview
Description
1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation of 2,6,8-trimethylquinoline-4-amine with 3-acetylphenyl isocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine.
Scientific Research Applications
1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately causing cell death. The compound also interacts with cellular membranes, altering their permeability and leading to the leakage of cellular contents .
Comparison with Similar Compounds
1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE can be compared with other quinoline derivatives such as:
2,5,8-Trimethylquinolin-4-ol: Similar in structure but with a hydroxyl group at the 4-position, this compound also exhibits antimicrobial properties.
2,6,7-Trimethylquinoline: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,7,8-trimethylquinoline: Contains a hydroxyl group, which can participate in hydrogen bonding, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of 1-{3-[(2,6,8-TRIMETHYLQUINOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[3-[(2,6,8-trimethylquinolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C20H20N2O/c1-12-8-13(2)20-18(9-12)19(10-14(3)21-20)22-17-7-5-6-16(11-17)15(4)23/h5-11H,1-4H3,(H,21,22) |
InChI Key |
ICMJOMIJFNZMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)C)C |
Origin of Product |
United States |
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